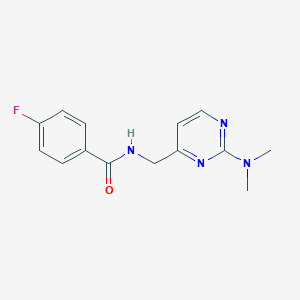

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. Unfortunately, the specific molecular structure analysis for “N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-fluorobenzamide” is not available in the sources retrieved .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the sources retrieved .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as its melting point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the sources retrieved .科学的研究の応用

Imaging Metabotropic Glutamate Receptor Subtype 1 (mGluR1)

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-fluorobenzamide and its derivatives have been explored for their potential in positron emission tomography (PET) imaging of the metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. This application is significant for studying various neurological conditions. For instance, Fujinaga et al. (2012) synthesized novel radioligands for PET imaging of mGluR1 in rodent brains, demonstrating the utility of these compounds in neuroscience research. These findings are supported by subsequent studies, including the development and evaluation of [18F]FITM as a PET ligand for imaging mGluR1, indicating its potential usefulness in determining the regional distribution and density of mGluR1 in human brains (Yamasaki et al., 2012; Fujinaga et al., 2011)【Fujinaga et al., 2012】(https://consensus.app/papers/synthesis-evaluation-novel-radioligands-emission-fujinaga/8be70c81dac159fc8a21af672543934b/?utm_source=chatgpt)【Yamasaki et al., 2012】(https://consensus.app/papers/imaging-metabotropic-glutamate-receptor-subtype-monkey-yamasaki/9b8d5ea278a558d78540413da07fb6b4/?utm_source=chatgpt)【Fujinaga et al., 2011】(https://consensus.app/papers/radiosynthesis-evaluation-yamasaki/eb69d6c5f2f5566fa38df4d8409b1455/?utm_source=chatgpt).

Anticancer Activity

Compounds related to this compound have been evaluated for their anticancer activity. For example, pyrido[2,3-d]pyrimidine derivatives, which share structural similarities, have been synthesized and assessed for their potential as anticonvulsants and antidepressants, showing promising results in preclinical models (Zhang et al., 2016). Another study focused on the synthesis of fluoroionophores based on diamine-salicylaldehyde derivatives, potentially applicable in cancer research due to their metal recognition properties (Hong et al., 2012)【Zhang et al., 2016】(https://consensus.app/papers/design-synthesis-evaluation-anticonvulsant-activities-zhang/d1d2815aacc551ed8304d554c0cb1b98/?utm_source=chatgpt)【Hong et al., 2012】(https://consensus.app/papers/preparation-fluoroionophores-based-derivatives-hong/3ed26a7c7a30505287cadeaa4d51eee7/?utm_source=chatgpt).

DNA Cleavage and Structural Studies

Some derivatives of this compound have been investigated for their ability to cleave DNA and their structural properties. Microwave-assisted synthesis of new fluorinated coumarin–pyrimidine hybrids showed significant anticancer agents, including DNA cleavage capabilities and were subjected to X-ray crystal studies to understand their structural basis of action (Hosamani et al., 2015)【Hosamani et al., 2015】(https://consensus.app/papers/microwaveassisted-synthesis-fluorinated-hybrids-agents-hosamani/6f1c0db186d750c088b895cd95fc3c15/?utm_source=chatgpt).

Photoaffinity Labeling

The compound has been explored in the context of photoaffinity labeling, a method used to study protein-ligand interactions through irreversible binding. This approach facilitates the identification of molecular targets and understanding the mode of action of bioactive compounds. For example, Goeldner and Hirth (1980) demonstrated the use of a related compound for specific photoaffinity labeling induced by energy transfer, showcasing its application in irreversible inhibition of acetylcholinesterase【Goeldner & Hirth, 1980】(https://consensus.app/papers/photoaffinity-labeling-induced-energy-transfer-goeldner/83269a44f8e25e45b18b45090baab292/?utm_source=chatgpt).

作用機序

Target of Action

The primary target of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-fluorobenzamide is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in the intracellular signaling pathways of many immune cells, including B cells and mast cells. It is involved in controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The compound interacts with its target, the Tyrosine-protein kinase SYK, by binding to its active site. This binding inhibits the kinase’s activity, leading to a decrease in the phosphorylation of downstream proteins. As a result, the signaling pathways that rely on this kinase are disrupted .

Biochemical Pathways

The inhibition of the Tyrosine-protein kinase SYK affects several biochemical pathways. These include the B cell receptor signaling pathway and the Fc epsilon RI signaling pathway, both of which play critical roles in the immune response. The disruption of these pathways can lead to changes in cell proliferation, differentiation, and survival .

Pharmacokinetics

Factors such as the compound’s solubility, stability, and permeability could influence its absorption and distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the inhibition of the Tyrosine-protein kinase SYK. This inhibition disrupts the normal signaling pathways in immune cells, potentially leading to changes in cell behavior and function .

Safety and Hazards

特性

IUPAC Name |

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O/c1-19(2)14-16-8-7-12(18-14)9-17-13(20)10-3-5-11(15)6-4-10/h3-8H,9H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTXRKYAULHJID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B2989885.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methylpropyl)-2-oxopyridine-3-carboxamide;dihydrochloride](/img/structure/B2989895.png)

![3-But-2-ynyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2989897.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B2989899.png)

![N-(4-chlorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2989904.png)

![4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2989907.png)